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Introduction
Diacylglycerols (DAGs) are esters of glycerol and two fatty acids, which have garnered

significant attention in the food and pharmaceutical industries for their unique physiological

properties, including their potential to reduce body weight and visceral fat accumulation when

used as a substitute for conventional fats and oils. Enzymatic glycerolysis of triacylglycerols

(TAGs) presents a promising and environmentally friendly alternative to traditional chemical

methods for DAG production. This method offers milder reaction conditions, higher specificity,

and the generation of fewer by-products.[1][2] This document provides detailed application

notes and protocols for the enzymatic synthesis of DAGs, summarizing key quantitative data

and experimental methodologies from recent literature.

Key Reaction Parameters and Quantitative Data
The efficiency of enzymatic glycerolysis for DAG production is influenced by several critical

parameters, including the type of lipase, substrate molar ratio, temperature, and enzyme load.

A summary of these parameters from various studies is presented below.

Table 1: Comparison of Lipases for Diacylglycerol
Production
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Lipase
Source
Organism

Optimal
Temperatur
e (°C)

Optimal pH
Key
Findings

Reference

Novozym 435
Candida

antarctica B
60 - 65 ~7.0

Widely used,

stable, and

efficient for

DAG

synthesis

from various

oils.[3][4][5]

[3][4][5]

Lipozyme RM

IM

Rhizomucor

miehei
45 - 65 ~7.0

Found to be a

more active

biocatalyst

than

Novozym 435

for DAG

production

from lard.[1]

[1]

Immobilized

MAS1-

H108W

Lipase

Marine

Streptomyces

sp. strain

W007

70 8.0

Demonstrate

d superior

efficiency in

DAG

synthesis

compared to

non-

regiospecific

and

commercial

lipases.[6]

[6]

TL IM Thermomyce

s lanuginosus

Not Specified Not Specified Commonly

employed as

a biocatalyst

for enzymatic

DAG

[3][4]
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synthesis.[3]

[4]

Table 2: Optimized Reaction Conditions for
Diacylglycerol Production via Enzymatic Glycerolysis
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Substra
te

Lipase
Enzyme
Load
(wt%)

Substra
te Molar
Ratio
(Oil:Gly
cerol)

Temper
ature
(°C)

Reactio
n Time
(h)

DAG
Yield
(%)

Referen
ce

Olive Oil

Immobiliz

ed

MAS1-

H108W

Lipase

1.0 1:2 60 4 49.3 [6]

Lard
Lipozyme

RM IM
14 1:1

65 (2h)

then 45

(8h)

10 61.76 [1]

Fish Oil
Novozym

435
15 3:1 65 2.5 60 [5]

Cottonse

ed Oil

Candida

antarctic

a lipase

B

2 1:1
Not

Specified
48 49.6 [7]

Various

Vegetabl

e Oils

(corn,

rapeseed

, peanut,

sunflower

,

soybean)

Immobiliz

ed

MAS1-

H108W

Lipase

1.0 1:2 60
Not

Specified
>48 [6]

Soy

Sauce

By-

Product

Oil

ANL-

MARE
3

21:40

(Glycerol:

FFA+EE)

38 14 66.76 [8]
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Experimental Protocols
Protocol 1: General Procedure for Enzymatic
Glycerolysis in a Solvent-Free System
This protocol outlines a general procedure for the synthesis of diacylglycerols from oils/fats and

glycerol using an immobilized lipase in a solvent-free environment.

Materials:

Oil or fat (e.g., olive oil, lard, fish oil)

Glycerol

Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

Flask or reaction vessel

Magnetic stirrer with heating capabilities

Acetone (for enzyme washing)

Procedure:

Substrate Preparation: Mix the oil/fat and glycerol in a flask at the desired molar ratio (refer

to Table 2 for examples).

Enzyme Addition: Add the immobilized lipase to the substrate mixture. The amount of

enzyme is typically expressed as a weight percentage of the total substrates.

Reaction Incubation: Place the flask on a magnetic stirrer with heating. Set the desired

reaction temperature and stirring speed (e.g., 200-500 rpm).[1][6]

Monitoring the Reaction: Withdraw samples at selected time intervals to monitor the

progress of the reaction. The composition of acylglycerols (TAG, DAG, MAG) and free fatty

acids (FFA) can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas

Chromatography (GC).[1][6]
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Reaction Termination and Enzyme Recovery: Once the reaction has reached equilibrium or

the desired DAG content is achieved, stop the reaction. The immobilized enzyme can be

recovered by filtration.[1]

Enzyme Recycling: The recovered immobilized lipase can be washed with a solvent like

acetone and dried for reuse in subsequent batches.[1]

Protocol 2: Purification of Diacylglycerols by Molecular
Distillation
Molecular distillation is an effective technique for purifying DAGs from the reaction mixture,

which may contain unreacted TAGs, monoacylglycerols (MAGs), and free fatty acids.

Materials:

Glycerolyzed product containing DAGs

Wiped-film molecular distillation apparatus

Vacuum pump

Procedure:

Degassing: Prior to distillation, degas the glycerolyzed product to remove any dissolved

gases.

First Stage Distillation (Removal of Lighter Components):

Set the evaporator temperature to remove more volatile components like free fatty acids

and some MAGs. For example, a temperature of 150°C under high vacuum (<0.001 mbar)

can be used to remove MAGs.[9]

Second Stage Distillation (Isolation of DAGs):

Increase the evaporator temperature to distill the DAG fraction. For instance, distillation at

210°C can separate DAGs from the less volatile TAGs.[9] The DAG-rich fraction is

collected as the distillate.
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Product Analysis: Analyze the purified DAG fraction using HPLC or GC to determine its purity

and isomeric composition (1,2-DAG vs. 1,3-DAG).

Visualizations
Experimental Workflow for Enzymatic Glycerolysis
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Caption: Workflow for DAG production via enzymatic glycerolysis.

Logical Relationship of Key Parameters in Enzymatic
Glycerolysis
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Caption: Factors influencing enzymatic DAG production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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